ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate
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Overview
Description
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinolizine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2H-benzo[a]quinolizine, 2,2-(diethylthio)-1,3,4,6,7,11b-hexahydro-3-isobutyl-9-10-dimethoxy-, hydrochloride
- 2H-benzo[a]quinolizine-2,4(3H)-dione,1,6,7,11b-tetrahydro-9,10-dimethoxy-3,3-dimethyl-
Uniqueness
What sets 2H-benzo[a]quinolizine-2-acetic acid, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, ethyl ester apart is its specific structure and the presence of unique functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67504-53-4 |
---|---|
Molecular Formula |
C21H31NO4 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate |
InChI |
InChI=1S/C21H31NO4/c1-5-14-13-22-8-7-15-10-19(24-3)20(25-4)12-17(15)18(22)9-16(14)11-21(23)26-6-2/h10,12,14,16,18H,5-9,11,13H2,1-4H3 |
InChI Key |
YHIDMIJOSAPVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC(=O)OCC)OC)OC |
Origin of Product |
United States |
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